molecular formula C9H16O3 B2439144 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid CAS No. 2411285-55-5

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B2439144
CAS No.: 2411285-55-5
M. Wt: 172.224
InChI Key: HETLZOWCLHWFER-OTSSQURYSA-N
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Description

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It features a cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group

Properties

IUPAC Name

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETLZOWCLHWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeReaction DescriptionMajor Products
OxidationHydroxyl group oxidationKetones or carboxylic acids
ReductionCarboxylic acid reductionAlcohols
SubstitutionNucleophilic substitutionVarious substituted derivatives

Biology

Emerging research indicates potential biological activities associated with this compound. The functional groups (hydroxyl and carboxylic acid) facilitate interactions with biomolecules, which may lead to modulation of enzymatic activities or receptor functions.

Case Study: Anti-inflammatory Effects
Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by modulating signaling pathways such as MAPK and STAT. Investigating this compound could reveal its role in these mechanisms.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its structural features allow for potential applications in drug development, particularly in creating novel pharmaceuticals targeting metabolic disorders or inflammatory diseases.

Table 2: Investigated Therapeutic Properties

PropertyPotential Application
Anti-inflammatoryReducing inflammation in chronic diseases
AntioxidantProtecting cells from oxidative stress
Metabolic regulationInfluencing metabolic pathways

Industrial Applications

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various formulations in sectors such as coatings, plastics, and pharmaceuticals.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In Vitro Studies : Investigating effects on specific cell lines to elucidate mechanisms of action.
  • In Vivo Studies : Utilizing animal models to gain insights into pharmacokinetics and therapeutic potential.
  • Clinical Trials : Advancing to human trials if preclinical studies indicate efficacy and safety.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid involves its

Biological Activity

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (C9H16O3) is a cyclohexane derivative notable for its potential biological activities. This compound features an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 1-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound can be achieved through several methods, including catalytic hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeReaction DescriptionExample Reagents
OxidationHydroxyl group oxidized to ketonePotassium permanganate
ReductionCarboxylic acid reduced to alcoholLithium aluminum hydride
SubstitutionHydroxyl group substituted with halogensThionyl chloride

The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl and carboxylic acid moieties enable the formation of hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Therapeutic Potential

Recent studies have explored the compound's potential in drug development. Its structure suggests possible applications in treating metabolic disorders and other conditions due to its ability to influence enzyme activity and biochemical pathways.

Case Studies

  • Metabolic Disorders : Research has indicated that derivatives similar to this compound may play a role in metabolic pathways. For instance, a study isolated an unknown compound from urine samples of children with suspected metabolic disorders, suggesting that related compounds could be involved in metabolic regulation .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. The compound's ability to interact with bacterial enzymes suggests potential applications as an antimicrobial agent .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, indicating that the structural features of this compound could enhance its anticancer properties .

Comparative Analysis

Comparative studies with similar compounds such as 4-Hydroxycyclohexanecarboxylic acid and 1-Methyl-4-hydroxycyclohexane-1-carboxylic acid reveal that the presence of the ethyl group in this compound significantly affects its reactivity and biological activity. The ethyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Table 2: Comparison of Related Compounds

CompoundStructure FeaturesNotable Activities
This compoundEthyl group enhances reactivityPotential therapeutic applications
4-Hydroxycyclohexanecarboxylic acidLacks ethyl groupReduced reactivity
1-Methyl-4-hydroxycyclohexane-1-carboxylic acidMethyl group alters steric propertiesDifferent biological interactions

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